1-Bromo-3-hexylbenzene
Overview
Description
1-Bromo-3-hexylbenzene is an organic compound with the molecular formula C12H17Br. It is a colorless to almost colorless clear liquid at room temperature. This compound is a derivative of benzene, where a bromine atom is substituted at the first position and a hexyl group at the third position on the benzene ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hexylbenzene can be synthesized through the bromination of 3-hexylbenzene. The process involves the reaction of 3-hexylbenzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-hexylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Grignard Reaction: The compound can be converted into a Grignard reagent (3-hexylphenylmagnesium bromide) by reacting with magnesium in dry ether. This reagent is useful in forming carbon-carbon bonds.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Grignard Reaction: Requires anhydrous conditions and the presence of dry ether as a solvent.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or dimethylformamide (DMF) are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hexylphenol, 3-hexylaniline, or 3-hexylphenyl ether can be formed.
Grignard Reaction: The Grignard reagent formed can be further reacted with electrophiles to produce various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling.
Scientific Research Applications
1-Bromo-3-hexylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the preparation of liquid crystals and organic semiconductors.
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1-Bromo-3-hexylbenzene in chemical reactions involves the activation of the benzene ring by the bromine substituent, making it more susceptible to nucleophilic attack. The hexyl group provides steric hindrance, influencing the regioselectivity of reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): Lacks the hexyl group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-2-hexylbenzene (C12H17Br): The hexyl group is positioned at the second position, affecting the regioselectivity of reactions differently.
1-Bromo-4-hexylbenzene (C12H17Br): The hexyl group is positioned at the fourth position, providing different steric and electronic effects.
Uniqueness: 1-Bromo-3-hexylbenzene is unique due to the specific positioning of the hexyl group, which influences its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
1-bromo-3-hexylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUVRCRPECDFAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028424 | |
Record name | 1-Bromo-3-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38409-59-5 | |
Record name | 1-Bromo-3-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-hexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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